methyl 3-amino-4-methylpyridine-2-carboxylate
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Overview
Description
Methyl 3-amino-4-methylpyridine-2-carboxylate: is a chemical compound belonging to the class of pyridine derivatives. It features a pyridine ring substituted with an amino group at the 3-position, a methyl group at the 4-position, and a carboxylate ester group at the 2-position. This compound is of interest in various scientific research applications due to its unique chemical properties and potential biological activities.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with pyridine derivatives as starting materials.
Reaction Steps: The compound can be synthesized through a multi-step reaction process involving:
Nitration of pyridine to introduce the amino group.
Methylation to add the methyl group at the appropriate position.
Esterification to form the carboxylate ester group.
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the compound's functional groups.
Substitution: Substitution reactions at different positions on the pyridine ring can lead to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound with modified functional groups.
Substitution Products: New derivatives with different substituents on the pyridine ring.
Scientific Research Applications
Chemistry: Methyl 3-amino-4-methylpyridine-2-carboxylate is used as an intermediate in the synthesis of more complex chemical compounds. Biology: The compound has shown potential biological activities, including antimicrobial and anticancer properties. Medicine: It is being investigated for its potential use in drug development, particularly in the treatment of various diseases. Industry: The compound is utilized in the production of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism by which methyl 3-amino-4-methylpyridine-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses such as inhibition of microbial growth or modulation of cellular processes.
Comparison with Similar Compounds
Methyl 3-amino-4-phenylthiophene-2-carboxylate: Another pyridine derivative with a thiophene ring.
Methyl 3-amino-4-methylpicolinate: A closely related compound with a similar structure.
Uniqueness: Methyl 3-amino-4-methylpyridine-2-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological activity.
Properties
IUPAC Name |
methyl 3-amino-4-methylpyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-3-4-10-7(6(5)9)8(11)12-2/h3-4H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOOPOCUPJRWBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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